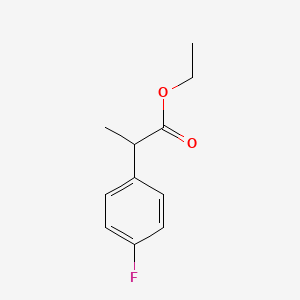

Ethyl 2-(4-fluorophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITWYOVMVZFBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fc₆h₄c⁻ Ch₃ Cooch₂ch₃ Li⁺ + R X → Fc₆h₄c Ch₃ R Cooch₂ch₃ + Lix

Synthesis and Characterization of Complex Derivatives

Further elaboration of functionalized derivatives of this compound leads to the creation of more complex molecules with potential applications in various fields of chemical research.

Amino Protection Strategies and their Impact on Reactivity (e.g., Boc- and Phthalimido-Protected Forms)

In the synthesis of complex molecules, the amino group of derivatives like Ethyl 2-amino-2-(4-fluorophenyl)propanoate often requires protection to prevent unwanted side reactions.

Boc-Protection: The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups. masterorganicchemistry.comlibretexts.org The protection of an aminoester is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. libretexts.orgthieme-connect.de This reaction is efficient and can often be performed under mild, catalyst-free conditions in a water-acetone mixture, yielding the N-Boc protected product in high yields. thieme-connect.de The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comlibretexts.orgthieme-connect.de

| Amine Derivative | Protection Reagent | Key Conditions | Product |

| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, NaOH) or catalyst-free (water/acetone) | N-Boc Protected Amine |

General conditions for the Boc-protection of amines.

Phthalimido-Protection: The phthalimido group serves as another robust protecting group for primary amines, often installed via the Gabriel synthesis. organic-chemistry.orgekb.eg This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, such as Ethyl 2-bromo-2-(4-fluorophenyl)propanoate. organic-chemistry.org The phthalimide effectively acts as an ammonia (B1221849) surrogate, preventing the over-alkylation that can occur with free amines. The deprotection, or cleavage of the phthalimide, is commonly achieved through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis to release the primary amine. thermofisher.comorganic-chemistry.org

Formation of Salt Forms (e.g., Hydrochloride)

Amine-containing derivatives of this compound are often converted into their salt forms, most commonly the hydrochloride salt, to improve their stability, solubility, and ease of handling. The hydrochloride salt is readily prepared by treating a solution of the free amine with hydrochloric acid. libretexts.org This process is straightforward and is often the final step after the deprotection of a Boc-protected amine, where acidic conditions are used for the deprotection itself. libretexts.org For instance, treating a Boc-protected amine with a solution of HCl in an organic solvent like dioxane or ethyl acetate (B1210297) will simultaneously remove the Boc group and form the amine hydrochloride.

Cyclization Reactions to Fused Heterocyclic Systems

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds.

Benzofuran (B130515) Synthesis: A notable example is the preparation of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. This synthesis involves the coupling of a substituted phenol (B47542) with a fluorophenyl-containing propiolate ester, demonstrating how the core structure can be incorporated into a larger, fused ring system.

Quinoline (B57606) Synthesis: Quinolines, another important class of heterocycles, can also be synthesized. A relevant cyclization involves the condensation of 2-amino-4'-fluoro-benzophenone with an ethyl 3-cyclopropyl-3-oxopropionate under Lewis acid catalysis (e.g., Zinc triflate) to form an Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate. This reaction showcases the construction of a fused pyridine (B92270) ring onto the fluorophenyl moiety.

Thiazole (B1198619) Synthesis: The versatile Hantzsch reaction provides a pathway to thiazole derivatives. This involves the condensation of a thioamide with an α-halocarbonyl compound. A derivative of the title compound, functionalized to a 3-[1-(4-acetylphenyl)thioureido]propanoic acid, could undergo cyclization with an α-haloketone to yield a substituted aminothiazole.

These examples underscore the utility of this compound and its derivatives as building blocks for constructing complex molecular architectures.

Chemical Reactivity and Derivatization of Ethyl 2 4 Fluorophenyl Propanoate

Functional Group Transformations of the Ester Moiety

The ester group in ethyl 2-(4-fluorophenyl)propanoate is a primary site for chemical modification, readily undergoing reduction and hydrolysis to yield corresponding alcohols and carboxylic acids, respectively.

Reduction Reactions to Corresponding Alcohols

The reduction of the ester functional group in this compound to 2-(4-fluorophenyl)propan-1-ol (B2640714) can be achieved using various reducing agents. A common and effective method involves the use of lithium aluminium hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols. doubtnut.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water.

Another approach utilizes sodium borohydride (B1222165) in combination with a lithium halide, such as lithium chloride. google.com While sodium borohydride alone is generally not strong enough to reduce esters, the addition of a Lewis acid like a lithium salt enhances its reducing power, enabling the conversion to the corresponding alcohol. google.com This method offers a safer and more economical alternative to LiAlH₄. google.com

The general transformation is as follows:

FC₆H₄CH(CH₃)COOCH₂CH₃ + [Reducing Agent] → FC₆H₄CH(CH₃)CH₂OH + CH₃CH₂OH

| Reducing System | Solvent | General Conditions | Product | Typical Yield |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether/THF | Room temperature or gentle reflux | 2-(4-fluorophenyl)propan-1-ol | High |

| Sodium Borohydride/Lithium Halide | Methanol (B129727)/Ethanol | 60-70°C | 2-(4-fluorophenyl)propan-1-ol | 80-90% google.com |

Hydrolysis of the Ester Group to Carboxylic Acids

The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(4-fluorophenyl)propanoic acid, under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This reversible reaction is typically performed by heating the ester with an excess of a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The use of excess water helps to shift the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is a more common and generally irreversible method. chemguide.co.uk The ester is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction initially produces the salt of the carboxylic acid (e.g., sodium 2-(4-fluorophenyl)propanoate). Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid. chemguide.co.uk This two-step process allows for easier separation of the products. chemguide.co.uk

Spectroscopic and Advanced Analytical Characterization of Ethyl 2 4 Fluorophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within the ethyl 2-(4-fluorophenyl)propanoate molecule. The spectrum is characterized by distinct signals corresponding to the ethyl and the 2-(4-fluorophenyl)propyl moieties.

The ethyl group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH3) of the ethyl group appear as a triplet, coupling with the two methylene protons.

The methine proton (-CH-) of the propanoate backbone is a quartet, split by the adjacent methyl group protons. The methyl protons (-CH3) attached to the chiral center appear as a doublet, coupled to the single methine proton. The aromatic protons on the fluorophenyl ring typically exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine atom are expected to show coupling to the fluorine, further splitting their signals.

A representative ¹H NMR data interpretation for a similar compound, ethyl propanoate, shows a triplet at approximately 1.14 ppm (methyl group), a quartet at 2.32 ppm (methylene group of the propionyl part), and another quartet around 4.13 ppm (methylene group of the ethyl ester). chegg.com In this compound, the aromatic protons would appear in the range of 7.0-7.5 ppm.

Interactive ¹H NMR Data Table for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2 | Triplet | ~7.1 |

| Propanoate -CH₃ | ~1.5 | Doublet | ~7.2 |

| Ethyl -CH₂- | ~4.1 | Quartet | ~7.1 |

| Propanoate -CH- | ~3.7 | Quartet | ~7.2 |

| Aromatic H (ortho to F) | ~7.0-7.2 | Multiplet | - |

| Aromatic H (meta to F) | ~7.2-7.4 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the ester group is characteristically found in the downfield region of the spectrum, typically around 170-175 ppm. The carbons of the ethyl group, the methylene carbon (-CH2-) and the methyl carbon (-CH3), will appear at approximately 60 ppm and 14 ppm, respectively. docbrown.info The carbons of the 2-(4-fluorophenyl)propyl group, including the methine carbon, the methyl carbon, and the aromatic carbons, will have specific chemical shifts. The carbon atom attached to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other aromatic carbons will also show smaller C-F couplings. For a related compound, ethyl 4-fluorobenzoate, the aromatic carbons appear in the range of 115-165 ppm. chemicalbook.com

Interactive ¹³C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~173 |

| Aromatic C-F | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C (ipso) | ~137 |

| Aromatic CH (ortho to F) | ~130 (d, ²JCF ≈ 8 Hz) |

| Aromatic CH (meta to F) | ~115 (d, ³JCF ≈ 21 Hz) |

| Ester -OCH₂- | ~61 |

| Propanoate -CH- | ~45 |

| Propanoate -CH₃ | ~18 |

| Ester -CH₃ | ~14 |

Advanced NMR Techniques (e.g., 2D HMQC, 77Se NMR for Selanyl (B1231334) Derivatives)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are employed. These experiments correlate the chemical shifts of directly bonded proton and carbon atoms, providing definitive assignments for the complex spectra. For instance, an HMQC experiment would show a correlation peak between the proton signal of the ethyl group's methylene protons and the carbon signal of that same group. The use of such techniques is crucial for the structural elucidation of complex organic molecules. researchgate.netmdpi.com

While not directly applicable to this compound itself, the mention of 77Se NMR is relevant in the context of its potential derivatives. If this compound were to be modified to include a selenium atom, for example, by creating a selanyl derivative, 77Se NMR would be an indispensable tool for characterizing the new structure. This technique provides direct information about the electronic environment of the selenium atom.

Conformational Analysis via NMR Spectroscopic Parameters

The three-dimensional structure and conformational preferences of molecules in solution can be investigated using NMR spectroscopy. auremn.org.br By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the predominant conformations of this compound can be determined. rsc.orgnih.gov The magnitude of the vicinal coupling constants (³JHH) between the methine proton and the protons of the adjacent methyl and aromatic groups can provide information about the dihedral angles and thus the preferred rotational isomers (rotamers) around the C-C single bonds. This type of analysis is essential for understanding the molecule's shape and how it might interact with other molecules.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within this compound. The FT-IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent feature in the FT-IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1000-1300 cm⁻¹ region.

The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption band in the 1100-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and propyl groups will be observed in the 2850-2990 cm⁻¹ range. askfilo.com

Interactive FT-IR Data Table for this compound (Predicted)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2990 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1730 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-F Stretch | 1100 - 1250 | Strong |

| C-O Stretch | 1000 - 1300 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy by probing the vibrational modes of a molecule. While a specific Raman spectrum for this compound is not widely published, the expected characteristic bands can be predicted based on its molecular structure. These predictions are supported by data from related compounds and general spectroscopic principles. nih.gov

Key vibrational modes anticipated in the Raman spectrum would include stretching vibrations of the aromatic ring, the carbonyl group (C=O) of the ester, and the carbon-fluorine (C-F) bond. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1400-1600 cm⁻¹ range. The strong, sharp band corresponding to the carbonyl stretch is expected around 1730 cm⁻¹. The C-F stretching vibration, characteristic of the fluorinated phenyl group, would likely be found in the 1000-1300 cm⁻¹ region. Analysis of related fluorinated compounds using Raman spectroscopy has shown that the integration of experimental data with computational methods like Density Functional Theory (DFT) can provide detailed assignments of vibrational modes. nih.gov

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Carbonyl (C=O) Stretch | ~1730 |

| Aromatic C=C Stretch | 1400-1600 |

| C-F Stretch | 1000-1300 |

| C-O Ester Stretch | 1100-1300 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₃FO₂. The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Theoretical Exact Mass | 196.0900 Da |

| Monoisotopic Mass | 196.0900 Da |

The ability of HRMS to differentiate between compounds with the same nominal mass but different elemental compositions makes it an invaluable tool for unambiguous compound identification. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight of a compound. rsc.org For this compound (MW = 196.21 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 197.0973, corresponding to the [M+H]⁺ ion.

By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic pattern of product ions can be obtained, which aids in structural elucidation. The fragmentation of esters often involves the cleavage of the ester bond. For this compound, a likely fragmentation pathway would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group. The fragmentation of similar compounds, such as ibuprofen (B1674241) esters, often proceeds through characteristic losses of the ester and alkyl functionalities. researchgate.netresearchgate.net

Table 3: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 197.0973 [M+H]⁺ | 169.0658 [M+H - C₂H₄]⁺ | Ethene |

| 197.0973 [M+H]⁺ | 151.0553 [M+H - C₂H₅OH]⁺ | Ethanol |

| 197.0973 [M+H]⁺ | 123.0451 [C₈H₆F]⁺ | C₃H₇O₂ |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a standard method for determining the purity of pharmaceutical intermediates and other chemical compounds. A reversed-phase HPLC method would be suitable for analyzing the nonpolar aromatic ester, this compound.

A typical HPLC system for purity analysis would consist of a C18 stationary phase and a mobile phase composed of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The addition of a small amount of acid, like acetic acid, to the mobile phase can improve peak shape. nih.gov Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly, likely around 254 nm. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks.

Table 4: General HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Analysis

This compound is a chiral compound, existing as two enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical applications where one enantiomer may have the desired therapeutic activity while the other could be inactive or even harmful. nih.gov Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of such compounds. chiralpedia.com

The separation of the enantiomers of 2-arylpropionic acid derivatives is well-established and typically employs chiral stationary phases (CSPs). nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. researchgate.net The elution order of the enantiomers can be influenced by the specific CSP, the mobile phase composition, and the temperature. researchgate.net

Table 5: Exemplary Chiral HPLC Conditions for Enantiomeric Purity Analysis

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. For the analysis of this compound and related substances, GC-MS provides high-resolution separation and definitive molecular identification. The gas chromatograph separates individual components from a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

In the context of analyzing mixtures containing this compound, the selection of the GC column is critical. A semi-polar capillary column, such as one with a (6%-cyanopropylphenyl)-(94%-dimethylpolysiloxane) stationary phase, is often suitable for separating aromatic esters and other neutral polyfluoroalkyl substances (PFASs). nih.gov The operating conditions, including oven temperature program, carrier gas flow rate, and injection mode, must be optimized to achieve baseline separation from potential impurities, starting materials (e.g., 2-(4-fluorophenyl)propionic acid), or byproducts.

For related compounds in a mixture, such as acidic precursors or degradation products like perfluorinated carboxylic acids (PFCAs), a derivatization step is often necessary to increase their volatility for GC analysis. researchgate.net Esterification, for example by using methanol or benzyl (B1604629) bromide, converts the non-volatile acids into their more volatile ester forms, enabling their analysis alongside the target compound. researchgate.netnih.govresearchgate.net Chemical ionization (CI) can be a preferred ionization technique over electron ionization (EI) as it often produces a more abundant molecular ion, which is crucial for confirming the molecular weight of the analyte. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Fluorinated Esters

| Parameter | Value/Description | Purpose |

| GC Column | DB-624 or similar (60 m x 0.25 mm ID, 1.4 µm film thickness) | Provides efficient separation of semi-polar aromatic compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert mobile phase for carrying analytes through the column. |

| Oven Program | Initial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | Optimized temperature gradient to separate compounds with varying boiling points. |

| Injector | Splitless mode, 250°C | Ensures the entire sample is transferred to the column for trace analysis. |

| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) | CI provides softer ionization with less fragmentation, useful for molecular weight determination. EI provides detailed fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Scans a defined mass range (e.g., m/z 50-500) to detect and quantify ions. |

| Derivatization | Required for acidic components (e.g., using methanol to form methyl esters). epa.gov | Increases volatility of non-volatile compounds in the mixture. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can be applied to this compound, provided it can be obtained in a suitable crystalline form. The two primary XRD techniques are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). nih.gov

SCXRD provides the most detailed structural information, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. nih.gov To perform this analysis, a high-quality single crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. For phenylpropionic acid derivatives, which are structurally similar to the title compound, XRD studies have revealed how intermolecular hydrogen bonds and other non-covalent interactions dictate the packing of molecules in the solid state. researchgate.net

If a suitable single crystal cannot be grown, PXRD can be used. This technique analyzes a microcrystalline powder sample containing many randomly oriented crystallites. nih.gov While it provides less detailed information than SCXRD, PXRD is invaluable for identifying the crystalline phase, determining unit cell parameters, and assessing sample purity. nih.govresearchgate.net The resulting diffractogram is a unique fingerprint for a specific crystalline solid.

For this compound, an XRD analysis would definitively establish the molecular conformation (e.g., the torsion angles of the ethyl ester and phenyl groups) and reveal how the molecules pack together, influenced by weak interactions involving the fluorine atom and the ester group.

Table 2: Representative Crystal Data for a Structurally Related Compound, Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₁H₁₉N₃O₃S |

| Molecular Weight | 393.45 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Unit Cell Dimensions | a = 13.143(2) Å, b = 8.013(2) Å, c = 17.880(2) Å, β = 96.129(14)° |

| Volume (V) | 1872.3(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Dₓ) | 1.396 Mg m⁻³ |

Note: This data is for a structurally related molecule and serves to illustrate the type of information obtained from an X-ray diffraction study.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a simple, cost-effective, and widely accessible method for the quantitative analysis of specific compounds. For a compound like this compound, which contains a chromophore (the phenyl ring), direct UV-Vis spectrophotometry could be employed, but its selectivity may be limited in complex matrices. A more robust and specific approach involves a chemical reaction to produce a highly colored product that can be measured in the visible region, where interference from other matrix components is often lower.

A common strategy for organofluorine compounds involves mineralization of the sample to convert the covalently bonded fluorine into free fluoride (B91410) ions. dtic.mil This can be achieved by methods such as refluxing the sample with sodium in a high-boiling alcohol like hexanol-1. dtic.mil Once liberated, the fluoride ion concentration can be determined using a variety of colorimetric methods. dtic.mil

One classic method is based on the bleaching effect of fluoride on a pre-formed colored metal-dye complex. For example, a zirconium-alizarin or thorium-alizarin lake has a distinct color; in the presence of fluoride ions, a more stable and colorless metal-fluoride complex is formed, causing a decrease in absorbance that is proportional to the fluoride concentration. dtic.mil More modern methods may use other metal-ligand systems, such as an aluminum-resorcin blue complex, which offers high sensitivity. scirp.org The absorbance of the resulting solution is measured at a specific wavelength (λmax) and compared to a calibration curve prepared from standards of known concentration. A similar strategy has been successfully applied to the herbicide fenoxaprop-p-ethyl, where acid hydrolysis yields a product that can be diazotized to form a colored azo dye for spectrophotometric quantification. iaea.org

| Parameter | Description |

| Principle | Conversion of organic fluorine to inorganic fluoride, followed by colorimetric determination based on the bleaching of a thorium-alizarin lake. |

| Sample Preparation | Refluxing the sample with sodium in hexanol-1 to liberate fluoride ions. |

| Reagents | Sodium, Hexanol-1, Thorium nitrate (B79036) solution, Sodium alizarin (B75676) sulfonate solution. |

| Detection Wavelength (λmax) | Dependent on the specific metal-dye complex used (e.g., ~520-570 nm for Zirconium-SPADNS). |

| Detection Limit | The method can detect fluoride concentrations as low as 0.1 ppm. dtic.mil |

| Quantification | The concentration is determined by comparing the sample's absorbance to a standard calibration curve. |

Computational and Theoretical Investigations of Ethyl 2 4 Fluorophenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They offer a balance between accuracy and computational cost, making them suitable for the detailed analysis of molecules like Ethyl 2-(4-fluorophenyl)propanoate.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. These calculations predict key structural parameters such as bond lengths and bond angles.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. The optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface. This provides a foundational understanding of its physical and chemical properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C=O | 1.21 | |

| C-O (ester) | 1.34 | |

| C-C (phenyl) | 1.39 - 1.40 | |

| C-C (propanoate) | 1.52 - 1.54 | |

| **Bond Angles (°) ** | ||

| O=C-O | 124.5 | |

| C-O-C (ester) | 117.8 | |

| F-C-C (phenyl) | 118.5 | |

| C-C-C (propanoate) | 110.2 |

Note: The values presented are representative and based on typical DFT calculations for similar organic molecules.

HOMO-LUMO Analysis and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. kbhgroup.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing carbonyl group of the ester functional group, which serves as the electron acceptor. The potential for intramolecular charge transfer from the fluorophenyl ring to the ester group can be assessed through this analysis.

Table 2: Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Description | Energy (eV) |

| HOMO | Primarily localized on the 4-fluorophenyl ring | -6.85 |

| LUMO | Primarily localized on the carbonyl group of the ester | -0.95 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.90 |

Note: These energy values are hypothetical and serve to illustrate the typical output of a HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. numberanalytics.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with high electron density (e.g., lone pairs on oxygen atoms). Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. The most positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the phenyl ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal the presence of hyperconjugative and intramolecular charge transfer interactions that contribute to the molecule's stability. nih.govresearchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. In this compound, significant interactions are expected between the lone pair orbitals of the oxygen atoms and the antibonding orbitals of adjacent sigma and pi bonds.

Table 3: Selected NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | π(C=O) | 45.2 | π-conjugation |

| LP(2) O(ester) | σ(C-C) | 5.8 | Hyperconjugation |

| π(C-C)phenyl | π(C=O) | 2.5 | Intramolecular Charge Transfer |

| σ(C-H) | σ(C-F) | 1.1 | Hyperconjugation |

Note: The E(2) values are illustrative and represent plausible outcomes of an NBO analysis.

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful techniques used to study the dynamic behavior and conformational preferences of molecules. These methods provide insights that complement the static picture offered by quantum chemical calculations.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, rotation around the C-C and C-O single bonds of the propanoate chain gives rise to various conformers with different energies.

The stability of different conformers is primarily governed by steric hindrance. Conformers where bulky groups (like the 4-fluorophenyl ring and the ethyl group) are positioned far apart (anti-periplanar) are generally more stable than those where they are close together (syn-periplanar or gauche), which experience greater steric repulsion. youtube.comyoutube.com A detailed conformational search would reveal the relative energies of these conformers and the energy barriers for their interconversion.

Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound and its interactions with surrounding solvent molecules.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, to mimic different chemical environments. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Key insights that could be gained from MD simulations include:

Conformational Analysis: The ethyl and propanoate groups of the molecule have several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvent Effects: The simulations can reveal how solvent molecules arrange themselves around the solute. For instance, in an aqueous environment, water molecules would likely form hydrogen bonds with the oxygen atoms of the ester group. The simulations can quantify the strength and lifetime of these interactions.

Transport Properties: MD simulations can be used to calculate macroscopic properties such as diffusion coefficients and viscosity, which are important for understanding the compound's behavior in solution.

Table 1: Hypothetical MD Simulation Parameters for this compound

| Parameter | Value/Method | Purpose |

| Force Field | GROMOS, AMBER, or CHARMM | To describe the interatomic and intermolecular forces. |

| Solvent | TIP3P water model or a non-polar solvent like hexane (B92381) | To simulate the compound in different chemical environments. |

| Simulation Time | Nanoseconds to microseconds | To observe a sufficient range of molecular motions and interactions. |

| Ensemble | NPT (isothermal-isobaric) | To maintain constant temperature and pressure, mimicking laboratory conditions. |

| Analysis | RMSD, RMSF, Radial Distribution Functions | To quantify conformational changes, atomic fluctuations, and solvent structure. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. rsc.org To perform this analysis, a high-quality crystal structure determined by X-ray or neutron diffraction is required.

As the crystal structure of this compound is not publicly available, a detailed Hirshfeld analysis cannot be presented. However, we can describe the expected interactions based on the analysis of structurally related fluorinated compounds. nih.govuky.edunih.gov

Expected intermolecular interactions for this compound would include:

H···H Contacts: These are generally the most abundant interactions in organic crystals, arising from the numerous hydrogen atoms on the ethyl and phenyl groups.

C–H···O Interactions: The hydrogen atoms of the ethyl and phenyl groups can act as weak hydrogen bond donors to the oxygen atoms of the ester group on neighboring molecules.

C–H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms from adjacent molecules.

π···π Stacking: The fluorophenyl rings of adjacent molecules may engage in π-stacking interactions, which are crucial for the stability of the crystal structure.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Hypothetical)

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | ~15-25% | Interactions involving carbon and hydrogen atoms. |

| O···H/H···O | ~10-15% | Hydrogen bonding involving the ester oxygen atoms. |

| F···H/H···F | ~5-10% | Weak hydrogen bonds involving the fluorine atom. |

| C···C | ~3-7% | Indicative of π-π stacking interactions. |

| F···C/C···F | ~1-5% | Interactions between the fluorine and carbon atoms of the phenyl ring. |

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. These studies are fundamental in medicinal chemistry for designing new and more potent drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activities against a specific target. Various descriptors would be calculated for each compound, including:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that can predict the biological activity of new, untested compounds. QSAR studies on related carboxylic acid derivatives have shown that properties like polarizability and mass can be important for their biological activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a target molecule, which is typically a protein or a nucleic acid. zsmu.edu.uasemanticscholar.org This method is widely used in drug discovery to understand the binding mode of a ligand and to estimate its binding affinity.

In a molecular docking study of this compound, the 3D structure of the compound would be docked into the active site of a target protein. The docking algorithm would then explore different possible binding poses and score them based on a scoring function that estimates the binding energy.

Key insights from molecular docking include:

Binding Pose: The specific orientation of the ligand in the active site.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

Binding Affinity: A numerical score that estimates the strength of the ligand-target interaction.

For instance, docking studies on similar fluorophenyl derivatives have shown that the fluorine atom can participate in specific interactions with the protein target, influencing the binding affinity. zsmu.edu.uanih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy | -7.5 kcal/mol | A measure of the predicted binding affinity. More negative values indicate stronger binding. |

| Key Interacting Residues | Leu83, Val91, Ala102, Lys120 | Amino acids in the active site that form significant interactions with the ligand. |

| Hydrogen Bonds | Ester carbonyl oxygen with the backbone NH of Leu83. | Specific hydrogen bonding interactions that stabilize the complex. |

| Hydrophobic Interactions | Phenyl ring with the side chains of Val91 and Ala102. | Van der Waals interactions contributing to binding. |

Theoretical Prediction of Physicochemical Properties Relevant to Biological Interaction (e.g., Lipophilicity)

The physicochemical properties of a molecule play a crucial role in its biological activity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical methods can be used to predict these properties, providing valuable information for drug design.

Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's ability to cross cell membranes. For this compound, various computational methods can be used to predict its logP value. These methods are often based on fragmental contributions or atomic properties.

Other important physicochemical properties that can be theoretically predicted include:

pKa: The acid dissociation constant, which is relevant for ionizable groups.

Solubility: The ability of the compound to dissolve in a given solvent.

Polar Surface Area (PSA): A descriptor related to a molecule's ability to permeate cell membranes.

These predicted properties can be used in conjunction with QSAR and molecular docking studies to build a comprehensive understanding of the compound's potential as a biologically active agent.

Biological Activities and Mechanistic Studies of Ethyl 2 4 Fluorophenyl Propanoate Derivatives in Vitro and Cellular Focus

General Mechanisms of Biological Interaction

Role of Fluorine Atom in Modulating Lipophilicity and Metabolic Stability

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.gov For derivatives of ethyl 2-(4-fluorophenyl)propanoate, the fluorine atom attached to the phenyl ring plays a critical role.

Lipophilicity: Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere for a hydrogen atom (1.20 Å). mdpi.com The substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally increases the molecule's lipophilicity (fat-solubility). mdpi.comCurrent time information in Bangalore, IN. This enhanced lipophilicity can improve the compound's ability to permeate through cellular membranes, which is a crucial step for reaching intracellular targets. nih.govnih.gov

Metabolic Stability: A primary challenge in drug design is overcoming rapid metabolism by enzymes in the liver, such as the cytochrome P450 (CYP450) family, which often deactivates compounds through oxidation. nih.gov The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site on the molecule that is susceptible to metabolic attack can block this oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action. nih.govnih.gov Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic properties of the entire aromatic ring, potentially shielding adjacent positions from metabolic degradation. nih.gov

Hydrogen Bonding and Hydrophobic Interactions with Biological Macromolecules

The binding of a small molecule like an this compound derivative to its biological target is governed by a combination of non-covalent interactions. bldpharm.com

Hydrophobic Interactions: The 4-fluorophenyl group is largely hydrophobic and plays a significant role in binding to nonpolar pockets within a protein's active site. bldpharm.com Many enzyme active sites feature hydrophobic regions lined with amino acids like leucine, valine, and phenylalanine. nih.gov The fluorinated phenyl ring of the derivative can fit snugly into these pockets, displacing water molecules and leading to a thermodynamically favorable interaction that helps to anchor the inhibitor in place. bldpharm.com In many documented cases of enzyme inhibitors, such as those for p38 MAPK, a fluorophenyl group is specifically used to occupy a key hydrophobic pocket, highlighting the importance of this interaction for potent inhibitory activity.

Stereospecific Interactions in Biological Systems

This compound belongs to the class of 2-arylpropionic acid derivatives, often called "profens". Current time information in Bangalore, IN.nih.gov A defining feature of this class is the presence of a chiral center at the second carbon of the propanoate chain. This chirality means the molecule exists as two non-superimposable mirror images, known as enantiomers: the (S)-enantiomer and the (R)-enantiomer. mdpi.comnih.gov

Biological systems, being composed of chiral molecules like L-amino acids and D-sugars, are inherently stereospecific. nih.gov Consequently, the two enantiomers of a chiral drug often exhibit different biological activities. For the profen class of anti-inflammatory drugs, it is well-established that the inhibitory activity against cyclooxygenase (COX) enzymes resides almost exclusively in the (S)-enantiomer. nih.gov The (R)-enantiomer is typically inactive or significantly less active. mdpi.com This difference arises because the three-dimensional arrangement of atoms in the (S)-enantiomer allows for a precise fit into the enzyme's active site, while the (R)-enantiomer does not bind as effectively. Therefore, any biological activity of this compound derivatives is expected to be highly dependent on their stereochemistry. nih.govCurrent time information in Bangalore, IN.

Enzyme Modulation and Inhibition Studies (In Vitro)

Derivatives containing the 4-fluorophenylpropanoate scaffold have been investigated for their ability to inhibit various enzymes implicated in human diseases. The following sections detail findings from in vitro studies against cholinesterases and p38 MAP kinase.

Cholinesterase (AChE and BChE) Inhibition Profiling

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that degrade the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govsigmaaldrich.com While specific studies on this compound derivatives are limited, research on other compounds containing the fluorophenyl motif demonstrates its potential contribution to cholinesterase inhibition.

For instance, a series of pyrido[2,3-b]pyrazine (B189457) derivatives were synthesized and evaluated for their inhibitory activity. Within this series, the presence and position of a fluorine atom on the phenyl ring were shown to influence potency and selectivity.

| Compound | Target Enzyme | IC₅₀ (µM) | Compound Class |

| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | AChE | 0.899 ± 0.10 | Pyrido[2,3-b]pyrazine |

| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | BChE | > 100 | Pyrido[2,3-b]pyrazine |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | AChE | 0.466 ± 0.121 | Pyrido[2,3-b]pyrazine |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | BChE | 1.89 ± 0.05 | Pyrido[2,3-b]pyrazine |

| Galantamine (Reference) | AChE | 0.52 ± 0.07 | Standard Inhibitor |

| Galantamine (Reference) | BChE | 9.87 ± 1.12 | Standard Inhibitor |

Data sourced from a study on pyrido[2,3-b]pyrazine derivatives, which are structurally different from 2-arylpropanoates but illustrate the activity of a fluorophenyl moiety. nih.gov

The data indicates that a fluorophenyl-containing compound can be a potent and selective inhibitor of AChE. nih.gov The fluorine atom's electronic properties can influence the binding interactions within the active site of the cholinesterase enzymes. nih.gov

Inhibition of Other Key Enzymes Implicated in Disease Pathways (e.g., p38 MAPK)

The p38 mitogen-activated protein kinase (MAPK) is a central regulator of the inflammatory response, and its inhibition is a therapeutic target for inflammatory diseases like rheumatoid arthritis. nih.gov The 4-fluorophenyl group is a hallmark feature of many potent and selective p38 MAPK inhibitors. This group fits perfectly into a hydrophobic pocket in the enzyme's ATP-binding site, an interaction that is crucial for high-affinity binding.

Numerous studies on different chemical scaffolds have confirmed the importance of this moiety. For example, series of imidazole-based and oxadiazole-based inhibitors featuring a 4-fluorophenyl group have shown potent in vitro inhibition of p38α MAPK.

| Compound | IC₅₀ for p38α (nM) | Compound Class |

| Pyrimidine 15 | 250 | 4-Fluorophenyl-imidazole |

| Pyrimidine 34 | 96 | 4-Fluorophenyl-imidazole |

| Oxadiazolone 3e | 80 | 1,2,4-Oxadiazol-5-one |

| Oxadiazolone 3f | 150 | 1,2,4-Oxadiazol-5-one |

| SB203580 (Reference) | - | Pyridinyl-imidazole |

Data sourced from studies on various heterocyclic p38 MAPK inhibitors containing the 4-fluorophenyl group. mdpi.comnih.gov

These findings strongly suggest that derivatives of this compound, which inherently possess the key 4-fluorophenyl group, could be rationally designed to target p38 MAPK. The propanoate portion of the molecule would need to be modified to properly orient the fluorophenyl ring into the hydrophobic pocket and establish other necessary interactions, such as hydrogen bonds with the enzyme's hinge region.

Cellular and Subcellular Effects

The impact of this compound derivatives has been primarily explored in the context of their potential as anti-cancer agents.

Cytotoxic Effects Against Various Cancer Cell Lines (In Vitro)

Research has demonstrated the cytotoxic potential of specific derivatives of this compound against human cancer cell lines. One such derivative, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, and its corresponding methyl derivative have been synthesized and evaluated for their anti-cancer properties. researchgate.netresearchgate.net

The cytotoxicity of these compounds was assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated that the methyl derivative exhibited notable activity against the HCT 116 human colon cancer cell line. researchgate.net Another benzofuran (B130515) derivative of this compound also showed cytotoxic effects on the MDA-MB-231 breast cancer cell line. researchgate.net

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 95.2 | researchgate.net |

| Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 8.5 | researchgate.net |

| Benzofuran derivative of this compound (Compound 2) | MDA-MB-231 | 166 | researchgate.net |

Induction of Apoptosis and Inhibition of Cell Proliferation

While the cytotoxic effects of certain this compound derivatives have been established, detailed mechanistic studies on their ability to induce apoptosis (programmed cell death) or inhibit cell proliferation are limited in the reviewed literature. The primary focus of the available research has been on determining the concentration-dependent toxicity of these compounds against cancer cells. researchgate.netresearchgate.net Further investigations are required to elucidate the specific cellular pathways through which these derivatives exert their cytotoxic effects, including whether they trigger apoptosis and the extent to which they can halt the cell cycle and proliferation.

Microtubule Disruption and Inhibition of Tubulin Polymerization (In Vitro)

The potential for this compound derivatives to interfere with microtubule dynamics has not been extensively reported. Microtubules are critical components of the cytoskeleton and are essential for cell division, making them a key target for many anti-cancer drugs. nih.govresearchgate.netnih.gov However, based on the available scientific literature, there are no specific studies that have investigated the in vitro effects of this compound derivatives on tubulin polymerization or their ability to disrupt microtubule networks.

Impact on Cellular Signaling Pathways (e.g., TNFα Production Inhibition)

The influence of this compound derivatives on specific cellular signaling pathways, such as the inflammatory cascade involving tumor necrosis factor-alpha (TNFα), remains an unexplored area of research. While the modulation of signaling pathways is a crucial aspect of understanding a compound's biological activity, no studies were found that specifically examined the effects of these derivatives on TNFα production or other related signaling molecules.

Antimicrobial Activity (In Vitro)

In addition to their anti-cancer potential, some derivatives of this compound have been screened for their antimicrobial properties.

Antibacterial Spectrum and Efficacy

A study investigating the biological activities of benzofuran derivatives, including one synthesized from this compound, has reported on its antibacterial efficacy. researchgate.net The study evaluated the activity of this derivative against both Gram-positive and Gram-negative bacteria.

The antibacterial activity was assessed by measuring the zone of growth inhibition. The findings indicated that the tested benzofuran derivative of this compound exhibited some level of activity against the tested bacterial strains. researchgate.net

| Compound | Bacterial Strain | Zone of Growth Inhibition (mm) | Reference |

|---|---|---|---|

| Benzofuran derivative of this compound (Compound 2) | Bacillus subtilis | 10.0 ± 1.4 | researchgate.net |

| Staphylococcus aureus | 9.5 ± 0.70 | researchgate.net | |

| Benzofuran derivative of this compound (Compound 3) | Bacillus subtilis | 13.5 ± 0.7 | researchgate.net |

Antifungal Properties against Specific Strains

Recent research has highlighted the potential of this compound derivatives, particularly N-acetylated aromatic amides and esters of 4-fluorophenylalanine, as promising antifungal agents. In vitro studies have demonstrated their activity against a variety of fungal strains, with some derivatives showing notable efficacy.

A study investigating a series of these compounds reported mild to moderate activity against several fungal strains, with minimum inhibitory concentrations (MICs) generally starting from 125 µM. nih.gov The highest susceptibility was observed against Trichophyton mentagrophytes, a dermatophyte responsible for skin infections. nih.gov This suggests a potential avenue for the development of novel treatments for superficial mycoses.

Further investigations into dipeptides containing (S)-α-methyl-4-fluorophenylalanine revealed significant growth suppression of various fungal strains. researchgate.netpensoft.net Specifically, (S)-α-methyl-4-fluorophenylalanine demonstrated a marked inhibitory effect against Penicillium aurantiogriseum, Penicillium funiculosum, Ulocladium botrytis, and Aureobasidium pullulans at a concentration of 0.195 mg/mL. researchgate.net The growth of P. aurantiogriseum was even inhibited at a lower concentration of 0.13 mg/mL. pensoft.net

The following table summarizes the antifungal activity of selected N-acetyl-4-fluorophenylalanine derivatives against various fungal strains, as reported in a comprehensive study by Krátký et al. (2017). The data is presented as minimum inhibitory concentrations (MIC) in µM.

Antifungal Activity of N-Acetyl-4-fluorophenylalanine Derivatives (MIC in µM)

| Compound | Candida albicans ATCC 44859 | Candida tropicalis 156 | Candida krusei E28 | Candida glabrata 20/I | Trichosporon asahii 1199 | Aspergillus fumigatus 231 | Lichtheimia corymbifera 272 | Trichophyton mentagrophytes 445 |

|---|---|---|---|---|---|---|---|---|

| Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate | >250 | >250 | >250 | >250 | >250 | >250 | >250 | 125 |

| 4-Nitrophenyl 2-acetamido-3-(4-fluorophenyl)propanoate | >250 | >250 | >250 | >250 | >250 | >250 | >250 | 125 |

| 2-Acetamido-N-(4-nitrophenyl)-3-(4-fluorophenyl)propanamide | >250 | >250 | >250 | >250 | >250 | >250 | >250 | >250 |

| 2-Acetamido-N-(4-chlorophenyl)-3-(4-fluorophenyl)propanamide | >250 | >250 | >250 | >250 | >250 | >250 | >250 | >250 |

Activity against Mycobacteria

Derivatives of this compound have also been investigated for their antimycobacterial properties. Specifically, N-acetylated esters of 4-fluorophenylalanine have demonstrated mild activity against various mycobacterial strains. nih.gov The minimum inhibitory concentrations for these compounds typically start from 125 µM. nih.gov

One study highlighted that certain fluoroquinolone derivatives, which share the fluorophenyl motif, exhibited significant antimycobacterial activity. nih.gov For instance, 1-(2-fluoro-4-nitrophenyl)quinolones were found to be active anti-tuberculosis agents, underscoring the importance of the fluoro substituent at the C-2 position of the phenyl ring for activity. nih.gov

The table below, derived from the work of Krátký et al. (2017), presents the antimycobacterial activity of selected N-acetyl-4-fluorophenylalanine derivatives against different Mycobacterium species. The data is shown as minimum inhibitory concentrations (MIC) in µM.

Antimycobacterial Activity of N-Acetyl-4-fluorophenylalanine Derivatives (MIC in µM)

| Compound | Mycobacterium tuberculosis H37Ra | Mycobacterium kansasii DSM 44165 | Mycobacterium smegmatis ATCC 700084 |

|---|---|---|---|

| Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate | >250 | 250 | 125 |

| 4-Nitrophenyl 2-acetamido-3-(4-fluorophenyl)propanoate | 250 | 125 | 125 |

| 2-Acetamido-N-(4-nitrophenyl)-3-(4-fluorophenyl)propanamide | >250 | >250 | >250 |

| 2-Acetamido-N-(4-chlorophenyl)-3-(4-fluorophenyl)propanamide | >250 | >250 | >250 |

Comparative Structure-Activity Relationship (SAR) Analyses in Biological Systems

The biological potency of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups and structural modifications affect their antifungal and antimycobacterial activities.

Influence of Aromatic Ring Substituents on Biological Potency

Substituents on the aromatic rings of these derivatives play a crucial role in determining their biological activity. The introduction of specific groups can either enhance or diminish their potency.

For instance, in a series of N-acetylated fluorophenylalanine-based aromatic amides and esters, the introduction of nitro (NO₂) and methyl (CH₃) groups into the aniline (B41778) ring, and a trifluoromethyl (CF₃) moiety into the phenol (B47542) ring, resulted in lower IC₅₀ values for cholinesterase inhibition, suggesting a positive impact on biological activity. nih.gov In the context of antifungal activity, derivatives of the allylamine (B125299) antimycotic terbinafine (B446) showed that while only hydrogen or in some cases fluorine are tolerated at most positions of the naphthalene (B1677914) ring, larger substituents like fluorine, chlorine, bromine, or methyl are tolerated at the 5-position. nih.gov Specifically, derivatives with fluorine at positions 3, 5, and 7 or chlorine at position 5 exhibited enhanced activity against yeasts. nih.gov The simultaneous introduction of two fluoro substituents at positions 5 and 7 led to an 8- to 16-fold improvement in potency against several fungal species. nih.gov

For antimycobacterial agents, the position of the fluoro substituent is critical. In 1-aryl fluoroquinolones, 1-(2-fluoro-4-nitrophenyl) derivatives were active against Mycobacterium tuberculosis, whereas their 1-(4-nitrophenyl) counterparts were inactive, indicating the importance of the fluorine at the C-2 position. nih.gov

Effects of Esterification and Amidation on Biological Activity

The conversion of the carboxylic acid group of fluorophenylalanine derivatives into esters or amides has a significant impact on their biological profile. Esterification and amidation of the parent acids have been shown to improve the inhibition of butyrylcholinesterase (BChE). nih.gov Notably, the esters were found to be better inhibitors of BChE than the corresponding amides. nih.gov

In terms of antimicrobial activity, esters of N-acetyl-4-fluorophenylalanine exhibited mild activity against Gram-positive bacteria, mycobacteria, and several fungal strains, with MICs starting from 125 µM. nih.gov In contrast, the corresponding amides showed limited or no activity at the tested concentrations. This suggests that the ester functionality is more favorable for the antifungal and antimycobacterial properties of this class of compounds. Studies on salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid showed that esterification did not uniformly lead to higher antifungal potency, indicating that the effect is dependent on the specific parent molecule and the ester group. nih.gov

Impact of Amino Protection Strategies on Biological Activity

The nature of the protection of the amino group in fluorophenylalanine derivatives is another key determinant of their biological activity. In the context of dipeptides containing (S)-α-methyl-4-fluorophenylalanine, the N-terminus was protected with a tert-butoxycarbonyl (Boc) group. pensoft.net While the unprotected amino acid itself showed significant antifungal activity, the Boc-protected dipeptide also demonstrated inhibitory effects, although at higher concentrations for some strains. pensoft.net This suggests that while the free amino group may contribute to activity, its protection does not necessarily abolish it and can be a strategy for modifying the compound's properties.

In a broader context of antimicrobial peptides, the substitution of amino acids can significantly influence activity. For example, substituting lysine (B10760008) and histidine residues with arginine, and phenylalanine with tryptophan, has been shown to intensify antimicrobial activity against bacteria. latamjpharm.org This highlights the importance of the specific amino acid sequence and any protecting groups in designing potent antimicrobial agents.

Applications of Ethyl 2 4 Fluorophenyl Propanoate in Chemical Research and Development

Role as a Key Building Block in Organic Synthesis

In organic synthesis, the value of a building block is determined by its versatility and ability to be reliably transformed into a variety of more complex structures. Ethyl 2-(4-fluorophenyl)propanoate and its parent acid, 2-(4-fluorophenyl)propanoic acid, serve as important starting materials and intermediates. The ester and carboxylic acid functionalities provide a reactive handle for a wide range of chemical transformations, including amidation, reduction, and further esterification.

The true versatility of this compound is demonstrated in its use for constructing larger molecular frameworks. For instance, the core structure of 2-(4-fluorophenyl)propanoic acid is a key component in the synthesis of various derivatives with potential therapeutic applications. Research has shown its incorporation into more complex structures, such as biphenyl (B1667301) derivatives, through subsequent synthetic modifications. For example, derivatives like 2-(3-fluorobiphenyl-4-yl) propanohydrazide are synthesized and then used as a platform to build a diverse library of new compounds. uni.lu This highlights the role of the 2-(4-fluorophenyl)propanoate scaffold as a foundational element upon which greater molecular complexity is built.

Furthermore, related structures are employed in well-established synthetic protocols. The Wittig reaction, a cornerstone of alkene synthesis, utilizes reagents like ethyl 2-(triphenylphosphoranylidene)propionate, which shares the core propanoate structure. rsc.org Similarly, synthetic routes to biologically active synthons, such as ethyl-2-(4-aminophenoxy) acetate (B1210297), demonstrate the modular nature of these types of building blocks in constructing targeted molecules for medicinal chemistry. nih.gov The presence of the fluorophenyl group is particularly significant, as the introduction of fluorine can modulate the electronic properties, lipophilicity, and metabolic stability of the final target molecule.

Utilization as a Chiral Intermediate in the Synthesis of Complex Molecules

The existence of a stereocenter at the α-carbon of the propanoate chain means that this compound can exist as two non-superimposable mirror images, or enantiomers. In the synthesis of pharmaceuticals and other biologically active molecules, controlling this stereochemistry is often critical, as different enantiomers can have vastly different biological effects.

This compound serves as a crucial chiral intermediate, a building block that is used to introduce a specific stereocenter into a target molecule. A significant area of research is the development of methods for chiral resolution, the process of separating a racemic mixture (a 1:1 mix of both enantiomers) into its pure (R) and (S) forms. One effective method reported is the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, a class to which the parent acid of the title compound belongs. cfplus.cz This process often involves the use of enzymes or chiral catalysts that react preferentially with one enantiomer, allowing the other to be isolated in high purity.

Once obtained in an enantiomerically pure form, such as (R)-2-(4-fluorophenyl)propanoic acid or its (S)-counterpart, it can be used in stereospecific synthesis. This ensures that the final complex molecule is produced as a single, desired stereoisomer. The synthesis of (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid from an enantiopure starting material exemplifies a process where the stereocenter is preserved throughout the synthetic sequence to yield a single stereoisomer product. acs.org The ability to resolve and utilize these chiral intermediates is fundamental to the production of optically active compounds where biological function is dependent on a precise three-dimensional structure.

| Application Area | Example Compound/Process | Significance | Reference |

| Chiral Resolution | Kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids | Enables the separation of enantiomers, providing access to optically pure building blocks. | cfplus.cz |

| Stereospecific Synthesis | Synthesis of (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid | Utilizes an enantiopure starting material to produce a final product as a single stereoisomer. | acs.org |

| Chiral Analysis | HPLC separation of related chiral acids | Development of analytical methods to verify the enantiomeric purity of intermediates and final products. | sigmaaldrich.com |

Precursor for the Development of Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and materials science. This compound and its derivatives are valuable precursors for synthesizing a wide array of advanced heterocyclic systems.

The reactivity of the propanoate group, combined with reactions involving the aromatic ring or other introduced functionalities, allows for the construction of diverse ring structures. Research has demonstrated the transformation of related starting materials into complex heterocyclic frameworks. For example, a derivative of 2-(4-fluorophenyl)propanoic acid has been used to synthesize 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid, which was then converted into a 1,3,4-oxadiazole (B1194373) derivative. arctomsci.com

Another significant application is in the synthesis of benzofurans. A multi-step synthesis starting from commercially available materials has been developed to produce Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, a biologically active benzofuran (B130515) derivative. nih.gov This synthesis showcases how the fluorophenyl propanoate moiety can be intricately woven into a fused heterocyclic system. Furthermore, derivatives have been used to create a variety of other nitrogen- and sulfur-containing heterocycles, including pyrimidines, thiazoles, triazoles, and even more complex fused systems like thiazolo[3,2-a]pyrimidines. uni.lu These examples underscore the role of this compound as a versatile starting point for accessing novel and advanced heterocyclic scaffolds.

| Heterocyclic System | Specific Example | Synthetic Utility | Reference |

| Benzofuran | Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Serves as a key building block in a multi-step synthesis of a functionalized benzofuran. | nih.gov |

| Furan (B31954) & Oxadiazole | 5-[2-(4-fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol | The fluorophenyl propanoic acid core is modified to first incorporate a furan ring and then build an oxadiazole ring. | arctomsci.com |

| Thiazolo[3,2-a]pyrimidine | Ethyl (2Z)-2-(Aryl)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H- acs.orgarctomsci.comthiazolo[3,2-a]pyrimidine-6-carboxylate | Used as a key reactant to construct a complex, fused heterocyclic system with potential biological activity. | |

| Thiazole (B1198619) | 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | A related propanoic acid structure is used to build substituted thiazole rings. | |

| Triazole, Oxazepine | Derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid | The corresponding propanohydrazide is a versatile precursor for various N-heterocycles. | uni.lu |

Use in Asymmetric Catalysis Research

Asymmetric catalysis is a field focused on developing catalysts that can selectively produce one enantiomer of a chiral product over the other. While this compound is not typically a catalyst itself, it and related chiral fluorinated molecules are highly relevant to this area of research, primarily as substrates. The development of new asymmetric catalytic methods often relies on challenging substrates to test the efficacy, selectivity, and scope of a new catalyst system.